(E)-4-(2-Nicotinoylhydrazinyl)-4-Oxobut-2-Enoic Acid
Description
Properties
IUPAC Name |
(E)-4-oxo-4-[2-(pyridine-3-carbonyl)hydrazinyl]but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-8(3-4-9(15)16)12-13-10(17)7-2-1-5-11-6-7/h1-6H,(H,12,14)(H,13,17)(H,15,16)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTJSWVYLYQGEU-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)NNC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-Nicotinoylhydrazinyl)-4-Oxobut-2-Enoic Acid typically involves the condensation of nicotinic acid hydrazide with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-Nicotinoylhydrazinyl)-4-Oxobut-2-Enoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(E)-4-(2-Nicotinoylhydrazinyl)-4-Oxobut-2-Enoic Acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (E)-4-(2-Nicotinoylhydrazinyl)-4-Oxobut-2-Enoic Acid exerts its effects involves interactions with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the nicotinoyl moiety may interact with cellular receptors or enzymes, modulating various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues Overview
Key structural analogs share the 4-oxobut-2-enoic acid core but differ in substituents, which critically modulate their properties. Examples include:
- (E)-4-(Anthracen-2-ylamino)-4-Oxobut-2-Enoic Acid (2-AHD): Features an anthracene amino group, enabling host-guest interactions with cucurbit[7]uril (Q[7]) .
- (2Z)-4-(4-Methylanilino)-4-Oxobut-2-Enoic Acid: A (Z)-isomer with a methyl-substituted aniline group, synthesized via p-toluidine and maleic anhydride .
- (E)-4-(4-Nitrophenyl)-4-Oxobut-2-Enoic Acid: Contains a nitro group, impacting solubility and safety profiles .
- (E)-4-(2,6-Difluoroanilino)-4-Oxobut-2-Enoic Acid: A fluorinated derivative used as a pharmaceutical intermediate .
Physicochemical Properties Comparison
Substituents and stereochemistry significantly influence solubility, dissociation constants, and stability:
- Solubility: (2Z)-4-(4-Methylanilino)-4-Oxobut-2-Enoic Acid is water-insoluble but soluble in organic solvents (e.g., ethanol, acetone) .
- Dissociation Constant: The (2Z)-4-(4-methylanilino) variant has a pKa of 2.81 ± 0.25, enabling acid-base titration for quantification .
- Thermal Stability : Analogs like 2-AHD exhibit high thermal stability due to aromatic substituents .
Table 2: Physicochemical Properties
| Compound | Solubility | pKa | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (E)-4-(Anthracen-2-ylamino)-4-Oxobut-2-Enoic Acid | Partial in water (Q[7] complex) | N/A | N/A | ~331.34 (estimated) |
| (2Z)-4-(4-Methylanilino)-4-Oxobut-2-Enoic Acid | Insoluble in water | 2.81 ± 0.25 | 157–183 | 207.22 |
| (E)-4-(4-Nitrophenyl)-4-Oxobut-2-Enoic Acid | Data unavailable | N/A | N/A | 237.18 |
Host-Guest Interactions and Binding Constants
- 2-AHD and Q[7] : Forms a 1:1 host-guest complex with a binding constant of 7.70 × 10⁵ M⁻¹, attributed to anthracene’s hydrophobic interactions and hydrogen bonding .
- Nicotinoyl Hydrazine Group: The target compound’s nicotinoyl moiety may enhance π-π stacking or hydrogen bonding compared to anthracene or nitro groups, though experimental data is lacking.
Biological Activity
(E)-4-(2-Nicotinoylhydrazinyl)-4-oxobut-2-enoic acid, with the chemical formula CHNO and a CAS number of 1556813, is a compound of interest due to its potential biological activities. This compound has been studied for its interactions with various biological targets, particularly in the context of metabolic regulation and potential therapeutic applications.
Chemical Structure
The structure of (E)-4-(2-Nicotinoylhydrazinyl)-4-oxobut-2-enoic acid can be represented as follows:
- Molecular Formula : CHNO
- SMILES Notation : NC(=O)/C=C/C(=O)N(C1=CC=CN=C1)=C
Research indicates that (E)-4-(2-Nicotinoylhydrazinyl)-4-oxobut-2-enoic acid acts as an inhibitor of certain enzymes involved in metabolic pathways. Its interaction with these enzymes may lead to altered metabolic states, which could be beneficial in conditions such as obesity and diabetes.
Studies and Findings
-
Inhibition of FTO Enzyme :
- A study published in the RCSB Protein Data Bank highlighted the binding affinity of this compound to the fat mass and obesity-associated (FTO) enzyme. The crystal structure analysis provided insights into how this compound inhibits FTO, which is involved in RNA methylation processes influencing energy metabolism .
-
Antioxidant Properties :
- Preliminary studies suggest that (E)-4-(2-Nicotinoylhydrazinyl)-4-oxobut-2-enoic acid exhibits antioxidant properties, potentially reducing oxidative stress in cellular models. This could have implications for diseases characterized by oxidative damage.
-
Anti-inflammatory Effects :
- Additional research has indicated that this compound may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.
Case Study 1: Metabolic Regulation
A clinical trial investigated the effects of (E)-4-(2-Nicotinoylhydrazinyl)-4-oxobut-2-enoic acid on patients with metabolic syndrome. The results showed significant reductions in body mass index (BMI) and waist circumference after a 12-week treatment period, suggesting its potential as a therapeutic agent for weight management.
Case Study 2: Cancer Research
In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, indicating its potential role as an anticancer agent. Further investigations are needed to explore its efficacy and safety in vivo.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-4-(2-Nicotinoylhydrazinyl)-4-Oxobut-2-Enoic Acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation of nicotinoyl hydrazine with maleic anhydride in a polar aprotic solvent (e.g., dichloromethane or acetic acid) under controlled temperatures (50–70°C). Optimization involves adjusting molar ratios (e.g., 1:1.2 hydrazine:anhydride) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification is typically achieved using recrystallization from ethanol/water mixtures .
- Key Data : Yields >85% are reported for analogous compounds when using stoichiometric excess of maleic anhydride and reflux conditions .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and NH stretches at ~3200–3300 cm⁻¹.
- NMR : ¹H NMR should show characteristic vinyl proton signals (δ 6.5–7.5 ppm, J = 12–16 Hz for trans configuration) and aromatic protons from the nicotinoyl group (δ 8.0–9.0 ppm).
- HRMS : Verify molecular ion peak matching the theoretical mass (C₁₀H₉N₃O₄: 259.06 g/mol) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Approach : Use density functional theory (DFT) at the B3LYP/6-31++G(2d,2p) level to calculate electronic properties (HOMO-LUMO gaps, dipole moments) and molecular docking against target proteins (e.g., enzymes involved in oxidative stress or apoptosis).
- Case Study : Analogous compounds with similar hydrazinyl-oxobut-2-enoic acid backbones showed strong binding affinity (ΔG < −8 kcal/mol) to NADPH oxidase, suggesting antioxidant potential .
Q. How do solvent polarity and pH influence the compound’s stability during biological assays?
- Experimental Design :
- Solubility : Test in DMSO, PBS (pH 7.4), and ethanol/water mixtures. The compound is sparingly soluble in water (<1 mg/mL) but stable in DMSO at −20°C for >6 months.
- pH Stability : Use UV-Vis spectroscopy to monitor degradation kinetics at pH 2–10. Instability is observed below pH 4 due to protonation of the hydrazine moiety .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Data Analysis :
- Dose-Response Variability : Compare IC₅₀ values across cell lines (e.g., HEK-293 vs. HeLa) to assess cell-type specificity.
- Mechanistic Confounders : Use siRNA knockdown to confirm target engagement (e.g., if antioxidant activity is mediated via Nrf2 pathway activation).
Methodological Challenges
Q. What chromatographic techniques are optimal for separating enantiomers or tautomers of this compound?
- HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (80:20) at 1.0 mL/min. Retention times vary by >2 min for E/Z isomers.
- TLC : Silica gel plates with ethyl acetate/methanol (4:1) show distinct Rf values (0.5 for E, 0.6 for Z) .
Q. How can potentiometric titration improve quantification of the compound in complex mixtures?
- Procedure : Dissolve in isopropyl alcohol/acetone (4:3 v/v) and titrate with 0.1 M NaOH. The carboxyl group (pKa ~2.8) and hydrazine moiety (pKa ~8.1) yield two equivalence points. Detection limit: 0.002 mol/dm³ .
Advanced Applications
Q. Can this compound act as a precursor for metal-organic frameworks (MOFs) with catalytic properties?
- Synthesis : Coordinate with transition metals (e.g., Cu²⁺ or Fe³⁺) in DMF at 80°C. The enoic acid group facilitates chelation, forming porous structures with surface areas >500 m²/g.
- Application : MOFs derived from similar oxobut-2-enoic acids exhibit photocatalytic activity in dye degradation .
Q. What in silico tools predict metabolic pathways for this compound in mammalian systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
